5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Overview
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings fused together with a trifluoromethyl group at the 5-position
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyrimidine derivatives have been widely used in pharmacological chemistry . They have shown promising and diverse bioactivity, including anticancer properties .
Mode of Action
It is known that imidazo[1,2-a]pyrimidine derivatives interact with their targets in a way that results in various biological activities .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives are known to influence various biochemical pathways, leading to their diverse bioactivity .
Result of Action
Imidazo[1,2-a]pyrimidine derivatives have shown promising anticancer activity against different human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with trifluoroacetic anhydride, followed by cyclization with formamide under acidic conditions . Another approach includes the use of trifluoromethylated precursors in multicomponent reactions to form the desired imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using strong nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyrimidine derivatives, and substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the trifluoromethyl group, which affects its chemical properties and biological activity.
Imidazo[1,2-a]pyrimidine: Without the trifluoromethyl group, this compound has different reactivity and applications.
Trifluoromethylated Pyrimidines: These compounds share the trifluoromethyl group but differ in the fused ring structure, leading to variations in their properties.
Uniqueness: The presence of the trifluoromethyl group in 5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine imparts unique electronic and steric properties, enhancing its stability and reactivity. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents .
Properties
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFXXXNIQBGBEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=NC2=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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